molecular formula C24H27N3O2 B10977996 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one

3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B10977996
M. Wt: 389.5 g/mol
InChI Key: GEWUKFUZIFOCOK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the piperazine ring: This can be achieved by reacting 4-methylquinoline with piperazine under reflux conditions.

    Attachment of the propanone group: The intermediate product is then reacted with 3-(4-methoxyphenyl)propan-1-one in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one exhibit promising anticancer properties.

  • Mechanism of Action : These compounds may inhibit critical enzymes involved in cancer cell proliferation and survival. For instance, certain derivatives have shown efficacy against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL, suggesting potential for further investigation in oncology .

Neuropharmacological Effects

The piperazine moiety is particularly notable for its neuropharmacological effects. Compounds containing this structure often interact with neurotransmitter receptors.

  • Dopaminergic Activity : It has been suggested that this compound may influence dopamine receptor activity, making it a candidate for treating conditions such as schizophrenia and depression .

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens.

Research Findings

Studies have shown that modifications in the structure of quinoline derivatives can enhance antibacterial activity. This versatility indicates potential applications in developing new antimicrobial agents .

Several studies have documented the biological activities of compounds structurally related to this compound:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of quinoline derivatives, showing significant inhibition of cancer cell proliferation with low toxicity profiles .
  • Neuropharmacological Investigations : Research exploring the interaction of piperazine derivatives with dopamine receptors has provided insights into their potential therapeutic applications in neuropsychiatric disorders .
  • Antimicrobial Studies : Investigations into the antimicrobial properties of quinoline derivatives revealed enhanced activity against a range of bacterial pathogens, supporting their development as new antibiotics.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-ol: A similar compound with an alcohol group instead of a ketone.

    3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-amine: A similar compound with an amine group instead of a ketone.

Uniqueness

3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and quinolinyl groups contribute to its potential pharmacological activities, making it a valuable compound for research and development.

Biological Activity

3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H27N3O2C_{24}H_{27}N_{3}O_{2} and a molecular weight of 389.5 g/mol. Its structure features a methoxyphenyl group, a piperazine moiety, and a methylquinoline derivative, contributing to its diverse biological interactions. The methoxy group enhances lipophilicity, which may influence the compound's interaction with various biological targets.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, derivatives of piperazine have been shown to possess antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

CompoundTarget PathogenMIC (µg/mL)
Compound AS. aureus50
Compound BE. coli100
This compoundTBDTBD

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies on similar quinoline derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter receptors or inhibit critical enzymes involved in pathogen survival.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions, where optimization of synthetic routes is crucial for enhancing yield and purity. The synthesis process may include:

  • Formation of the piperazine moiety : Utilizing appropriate substituents to modify biological activity.
  • Quinoline derivative synthesis : Employing methods such as cyclization reactions.
  • Final coupling reaction : Combining the methoxyphenyl group with the piperazine and quinoline components.

Optimizing these steps can lead to increased efficiency and better yields in producing the desired compound .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of related compounds:

  • Study on Antimicrobial Activity : A series of modified piperazine derivatives demonstrated effective antimicrobial properties comparable to established antibiotics, indicating potential as therapeutic agents .
  • Antitumor Evaluation : Research indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy development .

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C24H27N3O2/c1-18-17-23(25-22-6-4-3-5-21(18)22)26-13-15-27(16-14-26)24(28)12-9-19-7-10-20(29-2)11-8-19/h3-8,10-11,17H,9,12-16H2,1-2H3

InChI Key

GEWUKFUZIFOCOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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